Cas no 26771-96-0 (Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI))
Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI)
- 8-iso Prostaglandin F1α
- 2,3-dinor-5,6-dihydro-15-F2t-isoprostane
- 8-Epi-PGF1a
- 8-iso Prostaglandin F1alpha
- 8-Isoprostaglandin F1a
- AG-E-84668
- CTK8F7410
- Cyclopentaneheptanoicacid, 3,5-dihydroxy-2-(3-hydroxy-1-octenyl)-, stereoisomer (8CI)
- SR-01000946445
- 26771-96-0
- 8-iso Prostaglandin F1 alpha
- CHEBI:192540
- HMS3648L07
- 7-((1S,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxyoct-1-enyl)cyclopentyl)heptanoic acid
- PD021113
- SR-01000946445-1
- 9alpha,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oic-acid
- 8-iso-prostaglandin F1alpha
- 8-EPI PGF1ALPHA
- 8-iso Prostaglandin F1??
- AKOS040755088
- 7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
- 8-iso-PGF(1alpha)
- DB-215085
- (8Beta,9alpha,11alpha,13e,15s)-9,11,15-trihydroxyprost-13-en-1-oic acid
- 8-EPIPGF1ALPHA
-
- MDL: MFCD00216062
- Inchi: 1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18-,19+/m0/s1
- InChI Key: DZUXGQBLFALXCR-PUCCXBQTSA-N
- SMILES: O[C@H]1C[C@H]([C@H](/C=C/[C@H](CCCCC)O)[C@@H]1CCCCCCC(=O)O)O
Computed Properties
- Exact Mass: 356.25638
- Monoisotopic Mass: 356.25627424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 13
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 98Ų
Experimental Properties
- PSA: 97.99
Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67116-1mg |
8-iso Prostaglandin F1α |
26771-96-0 | 98% | 1mg |
¥1184.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67116-5mg |
8-iso Prostaglandin F1α |
26771-96-0 | 98% | 5mg |
¥5144.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67116-10mg |
8-iso Prostaglandin F1α |
26771-96-0 | 98% | 10mg |
¥8805.00 | 2022-04-26 | |
| Cooke Chemical | LN3199249-1mg |
8-isoProstaglandinF1α |
26771-96-0 | ≥98% | 1mg |
RMB 1100.00 | 2025-02-21 | |
| Cooke Chemical | LN3199249-5mg |
8-isoProstaglandinF1α |
26771-96-0 | ≥98% | 5mg |
RMB 4448.00 | 2025-02-21 | |
| Cooke Chemical | LN3199249-10mg |
8-isoProstaglandinF1α |
26771-96-0 | ≥98% | 10mg |
RMB 7904.00 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205173-1 mg |
8-iso Prostaglandin F1α, |
26771-96-0 | 1mg |
¥745.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205173A-5 mg |
8-iso Prostaglandin F1α, |
26771-96-0 | 5mg |
¥3,339.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-221139-25 µg |
8-iso Prostaglandin F1α-d9, |
26771-96-0 | ≥99% deuterated product | 25µg |
¥1,760.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-221139A-50 µg |
8-iso Prostaglandin F1α-d9, |
26771-96-0 | ≥99% deuterated product | 50µg |
¥3,339.00 | 2023-07-11 |
Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI) Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI)
Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI): A Structural and Functional Analysis of a Key Bioactive Compound
Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI), with the CAS number 26771-96-0, represents a unique class of bioactive molecules that have garnered significant attention in recent years. This compound, characterized by its complex stereochemistry and hydroxyl functional groups, is part of the broader family of prostaglandin analogs. Its molecular structure, defined by the 13E and 15S configurations, plays a critical role in its biological activity. Emerging research in the field of prostaglandin biosynthesis and inflammatory response modulation has highlighted the potential of this compound as a therapeutic agent. This article explores the structural features, biological mechanisms, and recent advancements in the study of Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI), emphasizing its significance in biomedical research.
The Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI) molecule is a derivative of the prostaglandin family, which are lipid mediators involved in diverse physiological processes. Its core structure consists of a 20-carbon carbon skeleton with multiple hydroxyl groups and a carboxylic acid group. The presence of three hydroxyl groups at positions 9, 11, and 15, along with the 13E and 15S stereochemistry, contributes to its distinct biological properties. Recent studies have demonstrated that these stereochemical features are essential for the compound’s interaction with specific prostaglandin receptors, which are G-protein-coupled receptors (GPCRs) involved in signaling pathways related to inflammation, pain, and immune responses.
One of the most intriguing aspects of Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI) is its potential role in modulating inflammatory pathways. A 2023 study published in Journal of Biological Chemistry revealed that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The research team used in vitro models to demonstrate that the compound reduces the activation of NF-κB, a key transcription factor in inflammatory responses. These findings suggest that Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI) could be a promising candidate for the development of anti-inflammatory drugs targeting chronic inflammatory diseases.
Another area of interest is the role of this compound in cancer research. A 2022 study in Cancer Research explored its potential as a chemopreventive agent. The researchers found that Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI) induces apoptosis in cancer cells by modulating the PI3K/AKT signaling pathway. This pathway is known to promote cell survival and resistance to apoptosis, making it a critical target in cancer therapy. The study also highlighted the compound’s ability to inhibit the proliferation of colorectal cancer cells in in vivo models, suggesting its potential as a therapeutic agent for certain malignancies.
The synthetic challenges associated with this compound have also been a focus of recent research. Due to its complex stereochemistry, the synthesis of Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI) requires advanced methodologies to ensure the correct configuration of its functional groups. A 2021 paper in Organic Letters described a novel asymmetric synthesis approach that successfully produced the compound with high stereoselectivity. This breakthrough has facilitated further studies on its biological activity and has opened new avenues for drug development.
In addition to its therapeutic potential, Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI) has also been investigated for its role in neurological disorders. A 2023 study published in Neuropharmacology explored its effects on neuroinflammation in animal models of multiple sclerosis. The results indicated that the compound reduces the infiltration of immune cells into the central nervous system and mitigates the progression of the disease. These findings underscore the potential of this compound in the treatment of autoimmune and neurodegenerative conditions.
The mechanism of action of Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI) involves interactions with multiple signaling pathways. Its ability to modulate prostaglandin receptors suggests that it may act as a selective agonist or antagonist depending on the cellular context. Recent studies have also suggested that it may influence metabolic processes by interacting with peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and insulin sensitivity. This dual functionality highlights the complexity of its biological effects and the need for further research to fully understand its therapeutic potential.
Despite the promising findings, challenges remain in the development of Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI) as a therapeutic agent. One of the key challenges is ensuring its bioavailability and selectivity in vivo. While in vitro studies have demonstrated its efficacy, translating these findings into clinical applications requires overcoming issues related to drug delivery and target specificity. Researchers are currently exploring nanoparticle-based delivery systems and chemical modifications to enhance its therapeutic potential.
In conclusion, Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (8b,9a,11a,13E,15S)- (9CI) is a bioactive compound with significant potential in the fields of inflammation, cancer, and neurological disorders. Its complex structure and unique stereochemistry have made it a subject of extensive research, with recent studies highlighting its therapeutic applications. As research in this area continues to evolve, the compound may pave the way for the development of new drugs that target a wide range of diseases. The ongoing exploration of its biological mechanisms and synthetic methods will be crucial in unlocking its full potential in biomedical science.
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